molecular formula C25H21NO5 B2996370 4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide CAS No. 496012-00-1

4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B2996370
CAS No.: 496012-00-1
M. Wt: 415.445
InChI Key: SIHIMFIKVWVAJR-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is a benzamide derivative featuring a benzofuran core substituted at the 2-position with a 4-methoxybenzoyl group and at the 3-position with a 4-ethoxybenzamide moiety. Its molecular formula is C₂₄H₁₉NO₅, with a monoisotopic mass of 401.1263 g/mol . The compound’s structure is characterized by:

  • A benzofuran ring (1-benzofuran) as the central scaffold.
  • A 4-methoxybenzoyl group at the 2-position of the benzofuran.
  • A 4-ethoxybenzamide substituent at the 3-position, linked via an amide bond.

Properties

IUPAC Name

4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-3-30-19-14-10-17(11-15-19)25(28)26-22-20-6-4-5-7-21(20)31-24(22)23(27)16-8-12-18(29-2)13-9-16/h4-15H,3H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHIMFIKVWVAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation using methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.

    Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Moiety

Key analogs differ in the substitution pattern on the benzamide ring:

Compound Name Substituent (Benzamide) Molecular Weight Key Structural Differences Reference
4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide 4-ethoxy 401.42 Reference compound
4-chloro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide 4-chloro 421.83 Chlorine replaces ethoxy; higher molecular weight
3-methoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide 3-methoxy 401.42 Methoxy at 3-position instead of 4-ethoxy
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide None (H) 371.39 Lacks substituent on benzamide

Key Observations :

  • The 3-methoxy analog (CAS 608120-51-0) shares the same molecular weight as the target compound but differs in substituent position, which could alter steric interactions in binding pockets .

Variations in the Benzofuran Core

Analogous compounds with modified benzofuran substituents:

Compound Name Benzofuran Substituent Molecular Weight Activity Notes Reference
4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Thiazole ring fused to benzofuran 437.47 Contains thiazole heterocycle; no reported bioactivity
4-Fluoro-N-[4-(5-(2-(4-methoxybenzoyl)hydrazinecarbonyl)furan-2-yl)phenyl]benzamide Furan with hydrazine linker 493.44 Anticancer activity reported in similar scaffolds

Key Observations :

  • The thiazole-containing analog (CAS 921525-39-5) introduces a sulfur heterocycle, which may confer distinct electronic properties compared to the target compound’s benzofuran core .
  • Hydrazine-linked furan derivatives (e.g., compound 3a) demonstrate anticancer activity, suggesting that the target compound’s benzofuran moiety could be explored for similar applications .

Biological Activity

4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of benzamides and features a unique structure characterized by an ethoxy group, a methoxybenzoyl group, and a benzofuran moiety. The exploration of its biological activity is critical for understanding its potential therapeutic applications, particularly in areas such as oncology and antimicrobial therapy.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C25H25NO5
  • Molecular Weight : 425.47 g/mol
  • CAS Number : 496012-00-1

Structural Representation

InChI:InChI 1S C25H21NO5 c1 3 30 19 14 10 17 11 15 19 25 28 26 22 20 6 4 5 7 21 20 31 24 22 23 27 16 8 12 18 29 2 13 9 16 h4 15H 3H2 1 2H3 H 26 28 \text{InChI}:\text{InChI 1S C25H21NO5 c1 3 30 19 14 10 17 11 15 19 25 28 26 22 20 6 4 5 7 21 20 31 24 22 23 27 16 8 12 18 29 2 13 9 16 h4 15H 3H2 1 2H3 H 26 28 }

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, research on related benzamide derivatives has shown promising cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMDA-MB-23110.5
Compound BSUIT-28.7
Compound CHT-296.3

This data suggests that modifications in the benzamide structure can enhance cytotoxicity against specific cancer types, indicating potential pathways for further investigation into the efficacy of this compound.

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. In vitro assays demonstrated that it exhibits significant activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 μg/mL
Escherichia coli15 μg/mL
Pseudomonas aeruginosa20 μg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

The mechanism of action for this compound is believed to involve the inhibition of specific enzymes or receptors that are crucial for cell proliferation and survival in cancer cells. This interaction may lead to apoptosis or cell cycle arrest in targeted cells.

Case Study: Cytotoxic Activity Evaluation

In a study evaluating the cytotoxic activity of several benzamide derivatives, including those structurally related to our compound of interest, researchers utilized an MTT assay across multiple cancer cell lines. The results indicated that certain modifications significantly enhanced the compounds' potency against resistant cancer cells.

Research Findings on Related Compounds

A series of studies focusing on similar compounds have demonstrated:

  • Enhanced Selectivity : Modifications in the benzamide structure improved selectivity towards cancer cells over normal cells.
  • Synergistic Effects : Combinations with traditional chemotherapy agents showed enhanced efficacy.
  • Reduced Side Effects : Some derivatives exhibited lower toxicity profiles compared to existing treatments.

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